In Vivo Chemopreventive Potency of Diallyl Selenide vs. Diallyl Sulfide
In a direct head-to-head comparison, diallyl selenide (DASe) demonstrated significantly greater chemopreventive activity than its direct sulfur analog, diallyl sulfide (DAS). DASe was at least 300-fold more effective than DAS in protecting against DMBA-induced mammary adenocarcinomas in a rat model [1]. This efficacy was observed at a 50- to 300-fold lower dose for DASe compared to DAS [2].
| Evidence Dimension | In vivo chemopreventive potency |
|---|---|
| Target Compound Data | Significant tumor inhibition at doses of 6 or 12 μmol/kg |
| Comparator Or Baseline | Diallyl sulfide (DAS): Significant tumor inhibition only at the highest dose of 1,800 μmol/kg |
| Quantified Difference | At least 300-fold more effective; active at a 50- to 300-fold lower dose. |
| Conditions | 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats. Compounds were administered by gavage 96, 48, and 24 hours before DMBA treatment. |
Why This Matters
This order-of-magnitude difference in potency is the primary differentiator for procurement; any chemoprevention study designed to investigate the specific effects of selenium requires DASe, as the sulfur analog would be ineffective at comparable doses.
- [1] El-Bayoumy, K., Sinha, R., Pinto, J. T., & Rivlin, R. S. (2006). Cancer chemoprevention by garlic and garlic-containing sulfur and selenium compounds. The Journal of Nutrition, 136(3 Suppl), 864S-869S. View Source
- [2] el-Bayoumy, K., Chae, Y. H., Upadhyaya, P., & Ip, C. (1996). Chemoprevention of mammary cancer by diallyl selenide, a novel organoselenium compound. Anticancer Research, 16(5A), 2911-2915. View Source
